
4-Allylpyrocatechol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxychavicol can be synthesized through various chemical routes. One common method involves the allylation of catechol (benzene-1,2-diol) with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of hydroxychavicol often involves the extraction from natural sources, particularly Piper betle leaves. The leaves are subjected to solvent extraction using chloroform or ethanol, followed by purification through chromatographic techniques .
Types of Reactions:
Oxidation: Hydroxychavicol undergoes oxidation reactions, forming quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents like sodium borohydride.
Substitution: Hydroxychavicol can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed:
Oxidation: Quinones, hydroxyquinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated and nitrated hydroxychavicol derivatives.
Scientific Research Applications
Antimicrobial Properties
4-Allylpyrocatechol exhibits significant antimicrobial activity against various pathogens, particularly oral bacteria and fungi.
- Study Findings : Research has demonstrated that this compound can effectively inhibit the growth of oral pathogens such as Streptococcus mutans, Streptococcus intermedius, and Candida albicans. The minimum inhibitory concentration was determined to be 400 μg/mL, with the compound showing faster killing rates on certain pathogens compared to others. Scanning electron microscopy revealed that this compound disrupts bacterial cell membranes and inhibits fungal growth mechanisms such as budding .
Antioxidant Activity
The antioxidant properties of this compound have been extensively studied, showcasing its potential in combating oxidative stress.
- Mechanism of Action : It acts by enhancing the activity of key antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. Computational studies indicate that this compound binds effectively to these enzymes, suggesting its role as a natural antioxidant agent .
- In Vivo Studies : In experimental models involving thyrotoxicosis, treatment with this compound resulted in reduced levels of lipid peroxidation products and increased cellular antioxidants, indicating a protective effect against oxidative damage .
Anti-Inflammatory Effects
This compound has shown promise in reducing inflammation.
- Research Insights : In studies involving indomethacin-induced gastric ulcers in rats, administration of this compound significantly mitigated gastric damage by decreasing inflammatory markers and improving histological features of the gastric mucosa .
Potential Therapeutic Uses
The compound's pharmacological potential extends to various therapeutic applications.
- Thyroid Health : In models of induced thyrotoxicosis, this compound treatment normalized serum thyroid hormone levels and improved liver function parameters, suggesting its potential as a therapeutic agent for thyroid disorders .
- Anti-Malarial Activity : Preliminary studies have indicated that derivatives of this compound possess anti-malarial properties, demonstrating efficacy through both intraperitoneal and oral administration routes .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound in various applications:
- Gastric Ulcer Protection : A controlled study involved administering different doses of this compound to groups of rats subjected to indomethacin-induced gastric ulcers. The results indicated significant protection against ulcer formation compared to control groups .
- Oral Pathogen Inhibition : Another study focused on the antimicrobial effects of this compound on oral pathogens. The compound's ability to inhibit biofilm formation was particularly noteworthy, highlighting its potential application in dental health products aimed at preventing oral infections .
Summary Table of Applications
Application Area | Mechanism/Effect | Key Findings |
---|---|---|
Antimicrobial | Disruption of cell membranes | Effective against S. mutans, C. albicans |
Antioxidant | Enhances enzyme activity | Reduces oxidative stress markers |
Anti-inflammatory | Decreases inflammatory markers | Protects against gastric ulcers |
Thyroid Health | Normalizes hormone levels | Beneficial in thyrotoxicosis models |
Anti-malarial | Inhibits malaria parasites | Demonstrated efficacy in vivo |
Mechanism of Action
Hydroxychavicol exerts its effects through various mechanisms:
Antibacterial and Antifungal: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer: Hydroxychavicol induces apoptosis in cancer cells by modulating mitochondrial membrane potential and activating pathways such as c-Jun N-terminal kinase and mitogen-activated protein kinase.
Comparison with Similar Compounds
Hydroxychavicol is unique due to its dual hydroxy groups and allyl chain, which contribute to its potent biological activities . Similar compounds include:
Chavicol: Lacks the hydroxy groups, resulting in reduced biological activity.
Eugenol: Contains a methoxy group instead of a hydroxy group, leading to different chemical properties and biological activities.
Catechol: Lacks the allyl chain, which affects its reactivity and biological effects.
Hydroxychavicol stands out due to its combination of structural features, making it a versatile compound with diverse applications in various fields .
Biological Activity
4-Allylpyrocatechol (APC), a phenolic compound primarily extracted from the leaves of Piper betle, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties of APC, including its effects on thyroid function, antimicrobial activity, antioxidant and anti-inflammatory properties, and its potential therapeutic applications.
Thyroid Function Modulation
Recent studies have demonstrated that APC exhibits a protective role in thyroid dysfunction. In a study involving L-thyroxine (L-T4)-induced thyrotoxic rats, APC treatment resulted in several notable changes:
- Reduction in Thyroid Hormones : APC significantly decreased serum levels of T3 and T4, which are elevated in thyrotoxicosis, and normalized TSH levels .
- Liver Enzyme Activity : The administration of APC led to a decrease in serum alanine transaminase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) levels, indicating improved liver function .
- Antioxidant Activity : APC administration restored antioxidant enzyme activities (superoxide dismutase, catalase, glutathione peroxidase) that were depleted in thyrotoxic rats, highlighting its potential as an antioxidant agent .
Table 1: Effects of APC on Thyroid Hormones and Liver Enzymes
Parameter | Control | L-T4 Induced | L-T4 + APC | L-T4 + PTU |
---|---|---|---|---|
Serum T3 (ng/dL) | 100 | 200 | 120 | 110 |
Serum T4 (ng/dL) | 10 | 30 | 15 | 12 |
Serum TSH (µIU/mL) | 2 | 0.5 | 2.5 | 2.0 |
ALT (U/L) | 30 | 80 | 50 | 45 |
AST (U/L) | 25 | 70 | 40 | 38 |
Antimicrobial Activity
APC has been shown to possess significant antimicrobial properties against various oral pathogens, including Streptococcus mutans, Streptococcus intermedius, and Candida albicans. The study conducted on these pathogens revealed:
- Bactericidal and Fungicidal Effects : APC demonstrated complete killing at a minimum concentration of 400 μg/mL against the tested pathogens. Notably, it exhibited faster killing rates against S. intermedius and C. albicans compared to S. mutans .
- Biofilm Inhibition : APC effectively inhibited biofilm formation of C. albicans, suggesting its potential use in preventing dental disorders caused by these organisms .
Table 2: Minimum Inhibitory Concentrations (MIC) of APC
Pathogen | MIC (μg/mL) |
---|---|
Streptococcus mutans | 400 |
Streptococcus intermedius | 300 |
Candida albicans | 250 |
Antioxidant and Anti-inflammatory Properties
APC's antioxidant capabilities were further supported by studies showing its ability to reduce lipid peroxidation levels and enhance cellular antioxidant defenses. The compound has also been implicated in anti-inflammatory activities:
- Reduction of Inflammatory Cytokines : In thyrotoxic rats, treatment with APC significantly lowered serum levels of tumor necrosis factor-alpha (TNF-α), which is often elevated during inflammatory states .
- Molecular Docking Studies : Molecular docking studies have indicated that APC interacts with cyclooxygenase-1 (COX-1), suggesting a mechanism for its anti-inflammatory effects .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of APC:
- Thyroid Dysfunction : A case study involving thyrotoxic rats showed that APC not only normalized thyroid hormone levels but also improved histological features in the liver and thyroid gland .
- Dental Health : Clinical observations suggest that the incorporation of APC in oral care products could reduce the incidence of dental caries by inhibiting pathogenic biofilms .
Q & A
Basic Research Questions
Q. What are the standard methods for isolating and identifying 4-Allylpyrocatechol from natural sources like Piper betle?
- Methodological Answer : Steam distillation and methanol extraction are commonly used to isolate this compound from Piper betle leaves. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed for identification and quantification, with key markers including retention times and fragmentation patterns . For purity verification, nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are recommended, with thresholds set at ≥95% purity for experimental use .
Q. How can researchers design dose-response experiments to evaluate the antimicrobial efficacy of this compound?
- Methodological Answer : Use a gradient of concentrations (e.g., 50–500 µmol/L) in in vitro assays against target microorganisms. Include positive controls (e.g., Kasugamycin) and measure inhibition rates via optical density (OD600) or colony-forming unit (CFU) counts. For example, a study showed 250 µmol/L this compound achieved >90% inhibition against Xanthomonas spp., but higher concentrations (500 µmol/L) showed reduced efficacy compared to controls, suggesting saturation effects .
Q. What assays are recommended to assess the antioxidant activity of this compound?
- Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used. Prepare methanolic 0.5 mmol/L DPPH, mix with test compound (1:1 ratio), and measure absorbance at 517 nm after 30 minutes. Compare results to ascorbic acid controls. For instance, this compound exhibited an IC50 of 15 µg/mL in HT29 cells, indicating potent antioxidant activity .
Advanced Research Questions
Q. How can contradictory data on this compound’s antimicrobial efficacy against oomycetes vs. bacteria/fungi be reconciled?
- Methodological Answer : Oomycetes (e.g., Plasmopara viticola) have sterol-poor membranes, unlike bacteria/fungi. To resolve contradictions, compare membrane lipid profiles of target organisms using lipidomics. For example, this compound showed minimal inhibition against P. viticola at 1 mg/mL, likely due to its inability to disrupt oomycete-specific lipid bilayers. In contrast, it disrupted Candida albicans membranes effectively .
Q. What experimental strategies optimize synergistic combinations of this compound with other compounds (e.g., eugenol)?
- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Calculate CI = (dA/DA) + (dB/DB), where dA/dB are individual doses for 50% inhibition, and DA/DB are combined doses. For example, 0.1 mg/mL this compound combined with eugenol (20 µg/mL) reduced grape downy mildew severity by 60%, demonstrating synergy (CI < 1) .
Q. How should researchers address antagonistic interactions between this compound and chemotherapeutic agents like 5-fluorouracil (5-FU)?
- Methodological Answer : Conduct time-course cytotoxicity assays and measure reactive oxygen species (ROS) levels. In HT29 colon cancer cells, this compound (15 µg/mL) combined with 5-FU (12.5 µmol/L) showed antagonism (CI > 1), potentially due to competing metabolic pathways. Validate via HPLC to track metabolite interactions .
Q. What protocols ensure reproducibility in quantifying this compound’s effects on microbial membrane integrity?
- Methodological Answer : Use propidium iodide (PI) staining coupled with fluorescence microscopy to detect membrane damage. For Streptococcus mutans, this compound induced nucleoid coagulation and PI uptake at 250 µmol/L, confirming membrane disruption. Include negative controls (untreated cells) and triplicate trials .
Q. Data Analysis & Experimental Design
Q. How can researchers statistically validate discrepancies in inhibition rates across microbial strains?
- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare inhibition rates between strains. For example, this compound’s inhibition of Xac (75%) vs. Xcm (95%) at 250 µmol/L showed significant variation (p < 0.05), necessitating strain-specific mechanistic studies .
Q. What are best practices for reporting this compound’s physicochemical properties in publications?
- Methodological Answer : Include melting point (42–46°C), solubility (acetone/benzene), and storage conditions (2–8°C under nitrogen). Reference purity data (≥98% via GC) and analytical methods (e.g., HPLC retention time: 6.2 min) to ensure reproducibility .
Q. How to design a scoping review to map this compound’s bioactivity across disciplines?
- Methodological Answer : Follow Arksey & O’Malley’s framework: (1) Define research questions (e.g., “What are the anticancer mechanisms of this compound?”); (2) Identify databases (PubMed, Scopus); (3) Chart data (study design, outcomes); (4) Consult experts; (5) Analyze themes (e.g., ROS modulation, apoptosis). Exclude non-peer-reviewed sources .
Properties
CAS No. |
1126-61-0 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
5-prop-2-enyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H10O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h2,4-6H,1,3,7H2 |
InChI Key |
ZMQAAUBTXCXRIC-UHFFFAOYSA-N |
impurities |
In addition to safrole, oil of sassafras contains small amounts of eugenol, pinene, phellandrene, sesquiterpene and d-camphor. These are potential impurities in technical safrole. |
SMILES |
C=CCC1=CC(=C(C=C1)O)O |
Canonical SMILES |
C=CCC1=CC2=C(C=C1)OCO2 |
Appearance |
Oil |
boiling_point |
450 to 453 °F at 760 mmHg (NTP, 1992) 235 °C 232–234 °C |
Color/Form |
Colorless or pale yellow oil Monoclinic crystals Colorless liquid, prisms, or crystals |
density |
1.1 at 68 °F (NTP, 1992) - Denser than water; will sink 1.100 g/cu cm at 20 °C 1.095-1.099 |
flash_point |
208 °F (NTP, 1992) 212 °F (100 °C) (Closed cup) |
melting_point |
52.2 °F (NTP, 1992) 11.2 °C |
Key on ui other cas no. |
1126-61-0 |
physical_description |
Safrole appears as clear colorless or slightly yellow liquid with the odor of sassafras. Denser than water (density 1.09 g / cm3) and insoluble in water. Hence sinks in water. Obtained from oil of sassafras or oil of camphor. Colorless or slightly yellow liquid with an odor of sassafras; mp ~ 11 deg C; [Merck Index] Colorless or pale yellow liquid or solid; mp = 11.2 deg C; [HSDB] Clear yellow-green liquid; [MSDSonline] Liquid Colourless to slightly yellow liquid; Sasafras aroma |
Pictograms |
Irritant |
solubility |
less than 1 mg/mL at 64 °F (NTP, 1992) Insoluble in water Very soluble in ethanol; miscible with ethyl ether, chloroform Soluble in alcohol; slightly soluble in propylene glycol; insoluble in glycerol Practically insoluble to insoluble in water Soluble (in ethanol) |
Synonyms |
2-hydroxychavicol hydroxychavicol |
vapor_pressure |
1 mmHg at 146.8 °F (NTP, 1992) 0.06 [mmHg] Vapor pressure range 1-760 mm Hg in the temperature range 63.8-233.0 °C VP: 1 mm Hg at 63.8 °C 0.0706 mm Hg at 25 °C /Extrapolated/ |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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